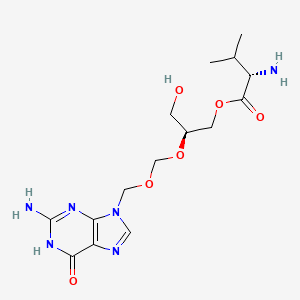
(R)-1-(4-(Difluoromethyl)phenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-(Difluoromethyl)phenyl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a difluoromethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate phenyl derivative, which includes the difluoromethyl group.
Formation of the Butan-1-amine Backbone: The butan-1-amine backbone is introduced through a series of reactions, such as alkylation or reductive amination.
Chiral Resolution: The ®-enantiomer is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or separation methods.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-(Difluoromethyl)phenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
®-1-(4-(Difluoromethyl)phenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-(Difluoromethyl)phenyl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(4-(Difluoromethyl)phenyl)butan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(4-(Trifluoromethyl)phenyl)butan-1-amine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-Methylphenyl)butan-1-amine: A related compound with a methyl group on the phenyl ring.
Uniqueness
®-1-(4-(Difluoromethyl)phenyl)butan-1-amine is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. The ®-enantiomer may also exhibit specific interactions with chiral targets, making it distinct from its (S)-enantiomer.
Eigenschaften
Molekularformel |
C11H15F2N |
|---|---|
Molekulargewicht |
199.24 g/mol |
IUPAC-Name |
(1R)-1-[4-(difluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-2-3-10(14)8-4-6-9(7-5-8)11(12)13/h4-7,10-11H,2-3,14H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
DENJHMCNCDWDCI-SNVBAGLBSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC=C(C=C1)C(F)F)N |
Kanonische SMILES |
CCCC(C1=CC=C(C=C1)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)









